2-Amino-3-methylphenol

説明

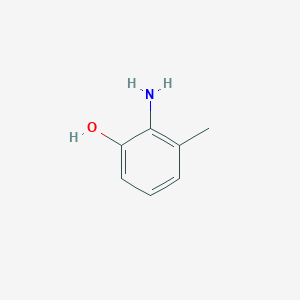

Structure

3D Structure

特性

IUPAC Name |

2-amino-3-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-5-3-2-4-6(9)7(5)8/h2-4,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEDLEBCVFZMHBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7049261 | |

| Record name | 2-Amino-m-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2835-97-4 | |

| Record name | 2-Amino-3-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2835-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-m-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002835974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-m-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-M-CRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4Y5YL4FTG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-3-methylphenol (CAS: 2835-97-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-3-methylphenol (CAS number 2835-97-4), also known as 2-Amino-m-cresol. This document collates critical information regarding its chemical and physical properties, synthesis methodologies, diverse industrial and research applications, and essential safety and handling protocols. Detailed experimental procedures for its synthesis and analysis are presented, alongside visualizations of key processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a light yellow crystalline powder.[1] Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | References |

| CAS Number | 2835-97-4 | [1][2][3][4] |

| Molecular Formula | C₇H₉NO | [1][2][5] |

| Molecular Weight | 123.15 g/mol | [1][2][3][5] |

| Synonyms | 2-Amino-m-cresol, 2-Hydroxy-6-methylaniline | [1][2] |

| Melting Point | 146 - 152 °C | [1][3][6] |

| Appearance | Light yellow crystalline powder | [1] |

| Purity | ≥ 96% (HPLC) | [1][3] |

| SMILES String | Cc1cccc(O)c1N | [3] |

| InChI Key | FEDLEBCVFZMHBP-UHFFFAOYSA-N | [3] |

| Storage Conditions | Room Temperature, protect from light | [1][2] |

Synthesis and Experimental Protocols

The synthesis of aminophenols often involves multi-step chemical reactions. A common pathway for a related isomer, 4-amino-3-methylphenol, starts from m-cresol and proceeds through nitrosation followed by a reduction reaction. A similar principle can be applied for the synthesis of other isomers.

General Synthesis Pathway for Aminomethylphenols

A representative synthesis process for an aminomethylphenol isomer involves the following key steps:

-

Nitrosation Reaction: The precursor, such as m-cresol, is reacted with a nitrosating agent (e.g., sodium nitrite and hydrochloric acid) in a suitable solvent.[7] This step introduces a nitroso group onto the aromatic ring.[7]

-

Reduction Reaction: The resulting nitroso-compound is then reduced to an amino group.[7] This is typically achieved through catalytic hydrogenation in an alcoholic solvent.[7]

-

Purification: The crude product is purified, often by recrystallization from a solvent like ethanol, to yield the final high-purity aminomethylphenol.[7]

Caption: A generalized workflow for the synthesis of an aminomethylphenol isomer.

Applications

This compound is a versatile intermediate with applications across several industries due to its reactive amino and hydroxyl groups.[1]

Dyes and Pigments

It serves as a crucial intermediate in the synthesis of azo dyes, which are widely used in the textile and printing industries for their vibrant and stable colors.[1]

Pharmaceuticals

This compound is utilized in the synthesis of various pharmaceutical agents, including analgesics and anti-inflammatory drugs.[1]

Polymer Industry

It can act as a curing agent for epoxy resins, enhancing the thermal resistance and durability of the resulting materials used in applications like construction and automotive parts.[1]

Analytical Chemistry

In analytical chemistry, it is employed as a reagent for the detection and quantification of other phenolic compounds, which is valuable in environmental and food safety analysis.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-氨基-3-甲基苯酚 96% | Sigma-Aldrich [sigmaaldrich.cn]

- 4. 2-氨基-3-甲基苯酚 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. This compound, CasNo.2835-97-4 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 7. CN103508908A - Preparation method for 4-amino-3-methylphenol - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Amino-3-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Amino-3-methylphenol (CAS No: 2835-97-4). The information is presented in a structured format, including detailed experimental protocols and visualizations to support research and development activities.

Physical and Chemical Properties

This compound, also known as 2-amino-m-cresol, is an aromatic organic compound with the molecular formula C₇H₉NO.[1][2] It is a valuable intermediate in the synthesis of various dyes, pigments, and pharmaceutical compounds.[3]

Data Presentation

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2835-97-4 | [1][2] |

| Molecular Formula | C₇H₉NO | [1][2] |

| Molecular Weight | 123.15 g/mol | [1][2] |

| Appearance | White to brown crystalline powder | [2] |

| Melting Point | 149-152 °C (literature) | |

| Boiling Point | 229.26 °C (rough estimate) | [2] |

| Density | 1.0877 g/cm³ (rough estimate) | [2] |

| pKa | 9.87 ± 0.10 (Predicted) | [2] |

Table 2: Solubility of this compound

| Solvent | Solubility | Notes |

| Water | Miscible | [4] |

| Ethanol | Soluble | General knowledge for similar compounds |

| Dimethyl Sulfoxide (DMSO) | Soluble | [4] |

Experimental Protocols

This section details the methodologies for determining the key physical and chemical properties of this compound.

Synthesis of this compound

A common synthetic route to this compound is the reduction of the corresponding nitro compound, 3-methyl-2-nitrophenol. A general protocol for this transformation is provided below.

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Workflow:

References

Spectral Analysis of 2-Amino-3-methylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Amino-3-methylphenol (CAS No. 2835-97-4), a key intermediate in the synthesis of various dyes, pigments, and pharmaceutical compounds. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Core Spectral Data

The following tables summarize the key spectral data for this compound, aiding in its identification and characterization.

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.8-7.2 | m | 3H | Ar-H |

| ~4.5 (broad s) | s | 2H | -NH ₂ |

| ~8.5-9.5 (broad s) | s | 1H | -OH |

| ~2.1-2.3 | s | 3H | -CH ₃ |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary based on solvent and other experimental conditions.

Table 2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~150-155 | C -OH |

| ~140-145 | C -NH₂ |

| ~120-130 | Ar-C |

| ~115-125 | Ar-C |

| ~110-120 | Ar-C |

| ~105-115 | Ar-C |

| ~15-20 | -C H₃ |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary based on solvent and other experimental conditions.

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H and N-H stretching |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2950-2850 | Medium | Aliphatic C-H stretching |

| 1620-1580 | Strong | N-H bending and Aromatic C=C stretching |

| 1500-1400 | Medium | Aromatic C=C stretching |

| 1300-1200 | Strong | C-O stretching |

| 1250-1150 | Strong | C-N stretching |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 123 | High | [M]⁺ (Molecular Ion) |

| 108 | Medium | [M-CH₃]⁺ |

| 94 | Medium | [M-NH₂-H]⁺ |

| 80 | Medium | [M-C₂H₃O]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

¹H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. For quantitative analysis, a longer relaxation delay (5 times the longest T1) is used.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed to obtain singlets for each unique carbon atom. A spectral width of 0-200 ppm is common. For better sensitivity, a larger number of scans (e.g., 1024 or more) may be required compared to ¹H NMR.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation (KBr Pellet Method): 1-2 mg of finely ground this compound is mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet is then placed in the sample holder, and the sample spectrum is recorded. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry is a common technique for determining the molecular weight and fragmentation pattern of volatile organic compounds.

-

Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized by heating.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion ([M]⁺) and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualizations

The following diagrams illustrate the logical relationships in the spectral analysis of this compound.

Navigating the Solubility Landscape of 2-Amino-m-cresol: A Technical Guide for Researchers

An in-depth exploration of the solubility characteristics of 2-Amino-m-cresol (2-amino-3-methylphenol), a key intermediate in pharmaceutical and chemical synthesis. This guide provides a comprehensive overview of its expected solubility in various organic solvents, detailed experimental protocols for precise measurement, and insights relevant to drug development professionals.

Introduction

2-Amino-m-cresol, systematically known as this compound, is a crucial building block in the synthesis of a wide array of organic molecules, including active pharmaceutical ingredients (APIs) and specialty chemicals. Its chemical structure, featuring both a hydrophilic amino group and a hydroxyl group attached to a cresol backbone, imparts a nuanced solubility profile that is critical for its handling, reaction kinetics, and formulation. Understanding the solubility of 2-Amino-m-cresol in different organic solvents is paramount for process optimization, purification, and the development of effective drug delivery systems. This technical guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of its solubility properties.

Predicted Solubility Profile of 2-Amino-m-cresol

2-Amino-m-cresol is anticipated to exhibit good solubility in polar protic and polar aprotic solvents due to the presence of the amino and hydroxyl groups, which can participate in hydrogen bonding. Its solubility is expected to be lower in non-polar solvents.

Expected Solubility Trends:

-

High Solubility: In polar protic solvents such as methanol, ethanol, and isopropanol, as well as polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

-

Moderate Solubility: In moderately polar solvents like acetone and ethyl acetate.

-

Low to Negligible Solubility: In non-polar solvents such as hexane, toluene, and diethyl ether.

For reference, the solubility of the related isomer, 4-aminophenol, provides some quantitative context. 4-aminophenol is reported to be soluble in acetonitrile, ethyl acetate, and acetone, and slightly soluble in ethanol, diethyl ether, and toluene[1][2]. Another isomer, 2-aminophenol, is described as very soluble in acetone, acetonitrile, dimethylsulfoxide, ethanol, and ethyl acetate[2]. While these values are for isomers and not 2-Amino-m-cresol itself, they support the predicted trend of higher solubility in polar organic solvents.

Quantitative Solubility Data for Aminophenol Isomers (for reference)

Due to the limited availability of specific quantitative data for 2-Amino-m-cresol, the following table summarizes the solubility of its isomer, 4-aminophenol, to provide a general understanding for researchers.

| Solvent | Solubility of 4-Aminophenol ( g/100 mL) | Reference |

| Water | 1.5 | [1][3] |

| Ethanol | Slightly Soluble | [1][3] |

| Diethyl Ether | Slightly Soluble | [1] |

| Benzene | Negligible | [1] |

| Chloroform | Negligible | [1][3] |

| Acetone | Soluble | [1] |

| Acetonitrile | Soluble | [1] |

| Dimethylsulfoxide (DMSO) | Very Soluble | [1] |

| Ethyl Acetate | Soluble | [1] |

| Toluene | Slightly Soluble | [1] |

Note: This data is for 4-aminophenol and should be used as a qualitative guide for estimating the solubility of 2-Amino-m-cresol. Experimental determination is crucial for obtaining precise values for the target compound.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for process development and formulation. The following are detailed methodologies for two common and reliable experimental techniques for determining the solubility of a solid compound like 2-Amino-m-cresol in an organic solvent.

Gravimetric Method

This is a classic and straightforward method for determining equilibrium solubility.

Objective: To determine the mass of 2-Amino-m-cresol that dissolves in a specific volume of a given solvent at a constant temperature.

Materials:

-

2-Amino-m-cresol

-

Selected organic solvents

-

Analytical balance

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Pipettes

-

Evaporating dish or pre-weighed vials

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-Amino-m-cresol to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

-

Sample Separation:

-

After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

For further clarification, centrifuge the vial at a moderate speed to pellet any suspended solids.

-

Filter the supernatant through a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial.

-

-

Solvent Evaporation and Quantification:

-

Carefully evaporate the solvent from the filtered sample. This can be achieved using a rotary evaporator, a gentle stream of nitrogen gas, or a vacuum oven at a temperature below the decomposition point of 2-Amino-m-cresol.

-

Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature.

-

Weigh the dish or vial containing the dried solute on an analytical balance.

-

-

Calculation:

-

Calculate the mass of the dissolved 2-Amino-m-cresol by subtracting the initial weight of the empty dish/vial from the final weight.

-

Express the solubility in the desired units, such as g/100 mL or mg/mL.

-

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method is a sensitive and accurate technique, particularly suitable for compounds that are sparingly soluble or when only small amounts of material are available.

Objective: To determine the concentration of 2-Amino-m-cresol in a saturated solution using HPLC with UV detection.

Materials:

-

2-Amino-m-cresol

-

Selected organic solvents

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase solvents (e.g., acetonitrile, water, methanol with appropriate buffers)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatic shaker

-

Centrifuge and syringe filters

Procedure:

-

Preparation of Calibration Standards:

-

Prepare a stock solution of 2-Amino-m-cresol of a known concentration in a suitable solvent (in which it is freely soluble).

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards of different known concentrations.

-

-

Generation of Calibration Curve:

-

Inject each calibration standard into the HPLC system and record the corresponding peak area from the chromatogram.

-

Plot a calibration curve of peak area versus concentration. The curve should be linear over the expected concentration range of the saturated samples.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (steps 1 and 2) to prepare a saturated solution of 2-Amino-m-cresol in the solvent of interest and to separate the supernatant.

-

-

Sample Analysis:

-

Accurately dilute a known volume of the filtered supernatant with the mobile phase or a suitable solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation:

-

Using the equation of the line from the calibration curve, determine the concentration of 2-Amino-m-cresol in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units.

-

Visualization of Experimental Workflow

The logical progression of the experimental determination of solubility can be visualized as a workflow.

Relevance in Drug Development

A thorough understanding of the solubility of 2-Amino-m-cresol is critical for several aspects of drug development:

-

Process Chemistry: Solubility data informs the choice of solvents for synthesis, work-up, and purification (e.g., crystallization), directly impacting yield and purity.

-

Formulation Development: For APIs derived from 2-Amino-m-cresol, solubility is a key determinant of bioavailability. Poor aqueous solubility can be a major hurdle in developing oral dosage forms. Understanding its solubility in various excipients and solvent systems is crucial for developing stable and effective formulations, such as solutions, suspensions, or amorphous solid dispersions.

-

Preclinical and Toxicological Studies: The choice of vehicle for administering a compound in preclinical studies depends on its solubility. Using an appropriate solvent ensures accurate dosing and interpretation of toxicological and efficacy data.

Conclusion

While specific quantitative solubility data for 2-Amino-m-cresol remains elusive in publicly available literature, its chemical structure strongly suggests a favorable solubility profile in polar organic solvents. For researchers and professionals in drug development, it is imperative to experimentally determine the solubility in the specific solvent systems relevant to their applications. The detailed gravimetric and HPLC methodologies provided in this guide offer robust and reliable approaches for obtaining this critical data. A comprehensive understanding of the solubility of 2-Amino-m-cresol will undoubtedly facilitate its effective utilization in the synthesis and formulation of next-generation chemical and pharmaceutical products.

References

Synthesis of 2-Amino-3-methylphenol from 3-methylphenol: A Technical Guide

Introduction

2-Amino-3-methylphenol, also known as 2-amino-m-cresol, is a valuable chemical intermediate in the synthesis of pharmaceuticals and other specialty organic compounds. Its synthesis from the readily available starting material, 3-methylphenol (m-cresol), presents a classic challenge in aromatic chemistry: regioselectivity. The synthetic route is dominated by a two-step process involving the nitration of m-cresol followed by the reduction of the resulting nitro-intermediate. However, the directing effects of the hydroxyl and methyl groups on the aromatic ring complicate the initial nitration step, often leading to a mixture of isomers. This guide provides an in-depth examination of this synthesis pathway, detailing the experimental methodologies and strategies to control the reaction's selectivity.

Overall Synthesis Pathway

The conversion of 3-methylphenol to this compound is achieved through a two-stage process:

-

Electrophilic Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring of 3-methylphenol to form 2-nitro-3-methylphenol.

-

Reduction: Conversion of the nitro group to an amino group (-NH₂) to yield the final product.

Step 1: Regioselective Nitration of 3-Methylphenol

The primary challenge in this synthesis is controlling the regioselectivity of the electrophilic nitration of 3-methylphenol. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the methyl group is a weakly activating, ortho-, para-director.[1][2] This results in the potential for the incoming nitro group to add at positions 2, 4, or 6, leading to a mixture of mononitrated isomers.[3]

Direct nitration with a mixture of nitric and sulfuric acids typically yields a combination of 3-methyl-2-nitrophenol, 3-methyl-4-nitrophenol, and 3-methyl-6-nitrophenol, along with dinitrated byproducts like 2,6-dinitro-3-methylphenol.[3][4]

Strategies for Selective Nitration

Achieving selectivity for the 2-nitro isomer often requires modified procedures, as direct nitration is non-selective.[3][5]

| Strategy | Description | Outcome | Reference |

| Direct Nitration | Reaction with mixed nitric and sulfuric acid at low temperatures (-5 to 0 °C). | Produces a mixture of 2-, 4-, and 6-nitro isomers, with the 4- and 6-isomers often predominating. Requires difficult separation. | [3][5] |

| Protecting Group | The hydroxyl group is protected (e.g., as a phosphate ester) before nitration. This can alter the directing effect and reduce oxidation. | Nitration of tri-m-tolyl phosphate followed by hydrolysis selectively yields the 4-nitro isomer. | [3][5] |

| Sulfonation-Nitration | Introduction of a sulfonic acid group as a blocking/directing group prior to nitration, followed by desulfonation. | Nitrating 4-hydroxy-6-methyl-1,3-benzenedisulfonic acid followed by desulfonation can yield the 2-nitro isomer in good yield. | [5] |

Experimental Protocol: Direct Nitration of 3-Methylphenol

This protocol describes a general method for direct nitration, which will yield a mixture of isomers requiring subsequent purification.

1. Preparation of Nitrating Mixture:

-

In a flask submerged in an ice-salt bath, add a calculated volume of concentrated sulfuric acid (H₂SO₄).

-

While stirring vigorously, slowly add concentrated nitric acid (HNO₃, 1.0-1.1 molar equivalents) dropwise.

-

Ensure the temperature is maintained below 5 °C throughout the addition.[3]

2. Reaction Setup:

-

In a separate three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-methylphenol (1.0 molar equivalent) in a suitable solvent like glacial acetic acid, or use it neat.

-

Cool the flask to -5 °C in an ice-salt bath.[3]

3. Nitration:

-

Slowly add the cold nitrating mixture dropwise to the stirred 3-methylphenol solution.

-

Critically maintain the internal reaction temperature between -5 °C and 0 °C.[3] A rapid temperature increase may indicate the reaction is proceeding too quickly.

-

After the addition is complete, allow the mixture to stir at this temperature for 1-2 hours.

4. Workup and Isolation:

-

Pour the reaction mixture slowly onto crushed ice with stirring.

-

The crude nitro-cresol isomers will precipitate as a solid or oily mixture.

-

Filter the crude product, wash thoroughly with cold water to remove residual acid, and dry.

-

Separation of the desired 2-nitro-3-methylphenol from the other isomers typically requires fractional crystallization or column chromatography.

Step 2: Reduction of 2-Nitro-3-methylphenol

The reduction of the nitro group in 2-nitro-3-methylphenol to an amino group is a more straightforward transformation with several reliable methods available.[6] Catalytic hydrogenation is often the preferred method due to its clean reaction profile and high yields.[7]

| Reagent/Method | Conditions | Advantages/Disadvantages | Reference |

| H₂ / Pd/C | Hydrogen gas, Palladium on Carbon catalyst, in a solvent like Methanol or Ethanol. | High yield, clean product. Requires hydrogenation equipment. | [7][8] |

| H₂ / Raney Nickel | Hydrogen gas with Raney Nickel catalyst. | Effective alternative to Pd/C, especially if dehalogenation is a concern in other substrates. | [7][9] |

| Fe / HCl or Acetic Acid | Iron powder in an acidic medium. | Inexpensive and effective. The workup can be more complex due to iron salts. | [7][10] |

| SnCl₂ | Tin(II) chloride in an acidic solution. | A mild method that can be selective in the presence of other reducible groups. | [6][7] |

Experimental Protocol: Catalytic Hydrogenation of 2-Nitro-3-methylphenol

This protocol is adapted from a standard procedure for the reduction of a similar compound, 2-nitro-p-cresol.[8]

1. Reaction Setup:

-

To a solution of 2-nitro-3-methylphenol (1.0 g, 6.53 mmol, assuming this is the isolated isomer) in methanol (10 mL) in a suitable reaction vessel, add 10% Palladium on Carbon (Pd/C, ~10-20% by weight of the starting material).[8]

2. Hydrogenation:

-

Seal the reaction vessel and deoxygenate the mixture by applying a vacuum and then purging with hydrogen gas. Repeat this cycle 3-5 times.

-

Pressurize the vessel with hydrogen (typically via a balloon or a Parr hydrogenator) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 3-6 hours.

3. Workup and Isolation:

-

Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[8]

-

Rinse the filter pad with additional methanol to ensure complete recovery of the product.

-

Concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water). The final product is typically a light brown or off-white crystalline solid.[11]

References

- 1. Write the structures of the major products expected class 12 chemistry CBSE [vedantu.com]

- 2. reddit.com [reddit.com]

- 3. benchchem.com [benchchem.com]

- 4. Dinitration of 3-methyl phenol gives the following major product [infinitylearn.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Buy 2-Methyl-3-nitrophenol | 5460-31-1 [smolecule.com]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 8. 2-Amino-p-cresol synthesis - chemicalbook [chemicalbook.com]

- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Page loading... [wap.guidechem.com]

Key chemical reactions of the amino group in 2-Amino-3-methylphenol

An In-Depth Technical Guide to the Key Chemical Reactions of the Amino Group in 2-Amino-3-methylphenol

Introduction

This compound, also known as 2-amino-m-cresol, is a versatile aromatic compound with the molecular formula C₇H₉NO.[1] Its structure, featuring both a nucleophilic amino group and a phenolic hydroxyl group, makes it a valuable intermediate in the synthesis of a wide range of complex organic molecules. It is particularly significant in the development of pharmaceuticals, such as analgesics and anti-inflammatory drugs, and in the manufacturing of azo dyes and pigments.[2] The reactivity of the amino group (-NH₂) is central to its synthetic utility. This guide provides a technical overview of the four principal reactions involving the amino group of this compound: N-Acylation, Diazotization and Azo Coupling, N-Alkylation, and Cyclization to form Phenoxazines.

N-Acylation

N-acylation is a fundamental reaction that converts the primary amino group of this compound into an amide. This transformation is crucial for several reasons: it serves as a protective strategy to reduce the nucleophilicity of the amine during subsequent reactions elsewhere in the molecule, and the resulting amide moiety is a common feature in many pharmacologically active compounds. The reaction typically involves treating the amine with an acylating agent like an acid chloride or an acid anhydride.

General Reaction Pathway

The acylation of the amino group proceeds via nucleophilic acyl substitution, where the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent.

Caption: General N-Acylation of this compound.

Experimental Protocol

A highly efficient and environmentally friendly protocol for N-acylation can be performed without a catalyst or solvent.[3] The following is a representative procedure adapted for this compound.

Protocol: Catalyst-Free N-Acetylation

-

To a 50 mL round-bottom flask, add this compound (1.0 mmol, 123.15 mg).

-

Add acetic anhydride (1.2 mmol, 113 µL).

-

Stir the mixture vigorously at room temperature.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Upon completion, dissolve the reaction mixture in diethyl ether (5 mL).

-

Allow the product to crystallize by letting the solution stand at room temperature.

-

Collect the solid product by filtration, wash with a small amount of cold ether, and dry under vacuum.[3]

Quantitative Data

| Substrate (Analogue) | Acylating Agent | Conditions | Time | Yield (%) | Reference |

| Aniline | Acetic Anhydride | Room Temp, Solvent-Free | 5 min | 92% | [3] |

| p-Nitroaniline | Acetic Anhydride | Room Temp, Solvent-Free | 8 min | 91% | [3] |

| p-Toluidine | Acetic Anhydride | Room Temp, Solvent-Free | 5 min | 94% | [3] |

| 2-Aminophenol | Acetic Anhydride | Room Temp, Solvent-Free | 5 min | 95% | [3] |

Diazotization and Azo Coupling

Diazotization is the process of converting a primary aromatic amine into a diazonium salt. This reaction is fundamental to the synthesis of azo dyes, which constitute a large class of colorants.[2][4] The resulting diazonium salt of this compound is a highly reactive electrophile that can be coupled with electron-rich aromatic compounds (e.g., phenols, anilines) to form azo compounds, characterized by the -N=N- linkage.

Logical Workflow

The process involves two main stages: the formation of the diazonium salt at low temperatures, followed by the coupling reaction with a suitable partner.

Caption: Logical workflow for diazotization and azo coupling.

Experimental Protocol

The following is a representative protocol for diazotization and coupling, adapted from procedures for similar aromatic amines.[4][5]

Protocol: Synthesis of an Azo Dye

-

Diazotization:

-

Dissolve this compound (10 mmol) in a solution of concentrated sulfuric acid (5 mL) and water (10 mL) in a beaker.

-

Cool the solution to 0-5°C in an ice-salt bath with constant stirring.

-

Prepare a solution of sodium nitrite (10 mmol, 0.69 g) in cold water (10 mL).

-

Add the sodium nitrite solution dropwise to the amine solution, ensuring the temperature remains below 5°C.[6]

-

After the addition is complete, continue stirring for 30 minutes at the same temperature. The formation of the diazonium salt is complete.

-

-

Azo Coupling:

-

In a separate beaker, dissolve the coupling component (e.g., 10 mmol of 2-naphthol) in a 10% aqueous sodium hydroxide solution.

-

Cool the coupling component solution to 0-5°C.

-

Slowly add the previously prepared diazonium salt solution to the coupling solution with vigorous stirring.

-

Maintain the temperature below 5°C and adjust the pH to be slightly alkaline to facilitate the coupling reaction.[5]

-

Continue stirring for 1-2 hours. The azo dye will precipitate out of the solution.

-

Collect the solid dye by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.

-

Quantitative Data

Yields for azo dye synthesis are generally good, though they vary based on the specific diazo and coupling components used.

| Diazo Component (Analogue) | Coupling Component | Conditions | Yield (%) | Reference |

| 2-chloro-4-methylaniline | 3-aminophenol | Diazotization in H₂SO₄, 0-5°C | 91% (intermediate) | [4] |

| 2-amino-1,3-benzothiazole | m-toluidine | Diazotization in H₂SO₄, 0-5°C | 66% | [5] |

| 2-amino-1,3-benzothiazole | Phenol | Diazotization in H₂SO₄, 0-5°C | 72% | [5] |

N-Alkylation

N-alkylation introduces an alkyl group onto the nitrogen atom of the amino moiety, converting the primary amine to a secondary or tertiary amine. This reaction is vital in drug development for modifying a molecule's polarity, basicity, and pharmacological profile. Common methods include reductive amination with aldehydes or ketones and nucleophilic substitution with alkyl halides.

General Reaction Pathway

A direct and selective method for mono-N-alkylation involves the reaction with an alkyl halide in the presence of a base.

Caption: General N-Alkylation of this compound.

Experimental Protocol

The following protocol for mono-N-alkylation is adapted from a base-mediated reaction between aromatic amines and 2-chloroethanol at room temperature, which demonstrates high selectivity.[7]

Protocol: Base-Mediated N-Alkylation

-

In a reaction vial, add this compound (1.0 equiv).

-

Add methanol (2.5 mL) as the solvent.

-

Add potassium carbonate (K₂CO₃, 1.0 equiv) and sodium carbonate (Na₂CO₃, 3.0 equiv) as bases.

-

Add the alkylating agent (e.g., 2-chloroethanol, 3.0 equiv).

-

Seal the vial and stir the reaction mixture at room temperature.

-

Monitor the reaction for completion using TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography to obtain the mono-N-alkylated product.[7]

Quantitative Data

This method provides good to excellent yields and high selectivity for mono-N-alkylation with various substituted anilines.

| Substrate (Analogue) | Alkylating Agent | Conditions | Yield (%) | Selectivity (Mono:Di) | Reference |

| Aniline | 2-chloroethanol | K₂CO₃/Na₂CO₃, MeOH, RT | 80% | 96:4 | [7] |

| 4-methoxyaniline | 2-chloroethanol | K₂CO₃/Na₂CO₃, MeOH, RT | 78% | 95:5 | [7] |

| 3-chloroaniline | 2-chloroethanol | K₂CO₃/Na₂CO₃, MeOH, RT | 72% | 94:6 | [7] |

| 3-nitroaniline | 2-chloroethanol | K₂CO₃/Na₂CO₃, MeOH, RT | 64% | 96:4 | [7] |

Cyclization Reactions: Phenoxazine Synthesis

The presence of ortho-positioned amino and hydroxyl groups in this compound makes it an ideal precursor for intramolecular or intermolecular condensation reactions to form heterocyclic systems. A prominent example is the synthesis of phenoxazines, a class of tricyclic heterocycles with significant applications in materials science (e.g., organic light-emitting diodes) and medicinal chemistry due to their diverse biological activities.[8][9]

General Reaction Pathway

Phenoxazines can be synthesized from 2-aminophenols via oxidative condensation or by condensation with activated aromatic compounds, such as dihaloarenes.

Caption: Synthesis of a phenoxazine from this compound.

Experimental Protocol

The following procedure is based on the synthesis of dinitrophenoxazines from 2-aminophenol and 1,2-difluoro-4,5-dinitrobenzene.[10]

Protocol: Synthesis of a Dinitrophenoxazine Derivative

-

To a solution of this compound (1.0 mmol) in ethanol, add sodium carbonate (Na₂CO₃) as a base.

-

Add 1,2-difluoro-4,5-dinitrobenzene (1.0 mmol) to the mixture.

-

Reflux the reaction mixture and monitor its progress by TLC.

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Pour the reaction mixture into cold water to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize the crude solid from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure phenoxazine derivative.[10]

Quantitative Data

The synthesis of phenoxazines from substituted 2-aminophenols can result in variable yields depending on the nucleophilicity of the amino group.

| 2-Aminophenol Derivative | Reagent | Conditions | Yield (%) | Reference |

| 2-Aminophenol | 1,2-Difluoro-4,5-dinitrobenzene | Na₂CO₃, EtOH, Reflux | 32% | [10] |

| 2-(N-methylamino)phenol | 1,2-Difluoro-4,5-dinitrobenzene | Na₂CO₃, EtOH, Reflux | 82% | [10] |

References

- 1. This compound 96 2835-97-4 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 4. scialert.net [scialert.net]

- 5. isca.me [isca.me]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. thieme-connect.de [thieme-connect.de]

- 8. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. New Functionalized Phenoxazines and Phenothiazines - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of the hydroxyl group on the 2-Amino-3-methylphenol ring

An In-depth Technical Guide to the Reactivity of the Hydroxyl Group on the 2-Amino-3-methylphenol Ring

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the hydroxyl group on the this compound ring. This versatile chemical compound, also known as 2-amino-m-cresol, is a key intermediate in the synthesis of a wide range of commercially important molecules, including dyes, pigments, pharmaceuticals, and polymers.[1] Understanding the reactivity of its hydroxyl group is crucial for designing efficient synthetic routes to novel compounds.

Core Reactivity Principles

The this compound molecule possesses two primary reactive sites: a nucleophilic amino group and a phenolic hydroxyl group. The interplay between these two functional groups, influenced by the methyl substituent on the aromatic ring, governs the overall reactivity profile of the molecule. The hydroxyl group, being a strong activating group, enhances the electron density of the aromatic ring, particularly at the ortho and para positions, making the ring susceptible to electrophilic substitution.[2] However, the primary focus of this guide is the reactivity of the hydroxyl group itself in nucleophilic substitution and oxidation reactions.

Key Reactions of the Hydroxyl Group

The hydroxyl group of this compound can undergo several key transformations, including O-alkylation (ether formation) and O-acylation (ester formation). Due to the higher nucleophilicity of the amino group, selective functionalization of the hydroxyl group often requires the protection of the amino group.

O-Alkylation (Ether Synthesis)

The formation of an ether linkage at the phenolic hydroxyl group is a common and valuable transformation. The Williamson ether synthesis is a widely employed method for this purpose, involving the deprotonation of the hydroxyl group to form a more nucleophilic phenoxide, which then reacts with an alkyl halide.

Reaction Scheme:

Experimental Protocol: Synthesis of 2-Methoxy-3-methylaniline

Table 1: Quantitative Data for a Representative O-Alkylation Reaction

| Reactant | Product | Reagents and Conditions | Yield | Reference |

| 1-methoxy-2-methyl-4-nitrobenzene | 4-methoxy-3-methylaniline | 10% Palladium on carbon, Hydrogen (1 atm), Methanol, Room temperature, 16 h | 100% | [3] |

Logical Workflow for Selective O-Alkylation:

The following diagram illustrates the logical steps required for the selective O-alkylation of this compound.

Caption: Logical workflow for the selective O-alkylation of this compound.

O-Acylation (Ester Synthesis)

The hydroxyl group of this compound can be acylated to form esters. Similar to O-alkylation, selective O-acylation typically requires the protection of the more nucleophilic amino group to prevent the formation of N-acylated or N,O-diacylated byproducts.

Reaction Scheme:

Experimental Protocol: General Procedure for Acylation

A general protocol for the acetylation of phenols under solvent- and catalyst-free conditions provides a starting point for the O-acylation of N-protected this compound.[4]

Procedure:

-

To a round-bottom flask, add the N-protected this compound (1.0 mmol).

-

Add acetic anhydride (1.5 mmol).

-

Heat the mixture at 60 °C and monitor the reaction by thin-layer chromatography.

-

Upon completion, the product can be isolated and purified.

Table 2: Representative Quantitative Data for Acylation Reactions

| Substrate | Acylating Agent | Conditions | Product | Yield | Reference |

| Phenol | Acetic Anhydride | 60 °C, solvent-free | Phenyl acetate | High | [4] |

| Amines | Acetic Anhydride | 60 °C, solvent-free | N-acetylated amines | High | [4] |

Signaling Pathway for Selective Acylation:

The decision to perform O-acylation versus N-acylation is a critical aspect of synthetic design. The following diagram illustrates the competing pathways and the strategy for achieving selective O-acylation.

Caption: Competing pathways in direct acylation versus a selective O-acylation strategy.

Oxidation Reactions

The electron-rich nature of the this compound ring makes it susceptible to oxidation. The oxidation of o-aminophenols can lead to the formation of phenoxazinone structures. In human erythrocytes, o-aminophenol is metabolized to 2-aminophenoxazine-3-one in the presence of hemoglobin.[5] This suggests that the hydroxyl group participates in a cyclization reaction following oxidation of the aromatic ring.

Potential Oxidation Pathway:

While a specific pathway for this compound is not detailed in the literature, the general mechanism for o-aminophenol oxidation provides a likely route.

Caption: Proposed oxidation pathway of this compound.

Comparative Reactivity of Hydroxyl vs. Amino Group

In general, the amino group is a stronger nucleophile than the hydroxyl group. This means that in reactions with electrophiles, the amino group will typically react preferentially. Therefore, to achieve selective reactions at the hydroxyl group, it is often necessary to first protect the amino group. Common protecting groups for amines include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which can be introduced under specific conditions and later removed to regenerate the free amine.

Applications in Drug Development and Material Science

The ability to selectively functionalize the hydroxyl group of this compound opens up avenues for the synthesis of a diverse range of molecules with potential applications in pharmaceuticals and material science. The resulting ethers and esters can exhibit altered biological activities and physical properties compared to the parent molecule.[1] For instance, derivatives of this compound are used in the development of analgesics and anti-inflammatory drugs.[1] Furthermore, this compound acts as a curing agent in the production of epoxy resins.[2]

Conclusion

The hydroxyl group of this compound, while less nucleophilic than the adjacent amino group, offers a valuable handle for synthetic modification. Through strategic use of protecting groups, selective O-alkylation and O-acylation can be achieved, leading to a wide array of functionalized derivatives. The propensity of the molecule to undergo oxidative cyclization further expands its synthetic utility. A thorough understanding of these reactivity principles is essential for researchers and scientists working to develop new molecules based on this important chemical scaffold.

References

- 1. Metabolism of Phenol and Cresols by Mutants of Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-methoxy-3-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Mechanism of o-aminophenol metabolism in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Amino-3-methylphenol: A Technical Guide to its Toxicological and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological and safety profile of 2-Amino-3-methylphenol (CAS No. 2835-97-4). Due to the limited availability of specific toxicological data for this compound, this report incorporates data from structurally related aminophenol isomers to provide a comparative safety assessment. This approach is intended to offer a conservative and informative perspective for researchers and professionals in drug development and chemical safety. All quantitative data is presented in structured tables, and detailed experimental protocols for key toxicological assays are provided.

Chemical and Physical Properties

This compound, also known as 2-Amino-m-cresol, is an aromatic organic compound. Its basic chemical information is summarized below.

| Property | Value |

| CAS Number | 2835-97-4 |

| Molecular Formula | C₇H₉NO |

| Molecular Weight | 123.15 g/mol |

| Synonyms | 2-Amino-m-cresol, 2-Hydroxy-6-methylaniline |

Toxicological Data Summary

Quantitative toxicological data for this compound is scarce in publicly available literature. Therefore, the following tables include data from closely related aminophenol isomers to provide a basis for risk assessment. It is crucial to note that these are analogous data and should be interpreted with caution.

Acute Toxicity

| Compound | Test Species | Route | LD₅₀ | Reference |

| p-Aminophenol | Rat | Oral | 317 mg/kg | [1] |

| m-Aminophenol | Rat | Oral | 812-1000 mg/kg bw | [2] |

| o-Aminophenol | Rat | Oral | - | SCCS/1291/10 |

Skin and Eye Irritation

| Compound | Test Species | Test | Result | Reference |

| This compound | - | Skin Irritation | Causes skin irritation (H315) | |

| This compound | - | Eye Irritation | Causes serious eye irritation (H319) | |

| m-Aminophenol | Rabbit | Skin Irritation | Non-irritating at 2% | [3] |

| m-Aminophenol | Rabbit | Eye Irritation | Non-irritating at 2% | [3] |

| p-Aminophenol | - | Skin Irritation | Irritant above 2.5% | [4] |

| 2-Amino-3-nitrophenol | Rabbit | Eye Irritation | Slight irritant | [5] |

Genotoxicity

| Compound | Test | Result | Reference |

| o-Aminophenol | Mutagenicity | Classified as Mutagen, Category 3 | SCCS/1291/10 |

| 2-Amino-3-nitrophenol | In vivo genotoxicity | Negative | [5] |

| 2-Amino-3-nitrophenol | In vitro (bacterial and mammalian cells) | Mutagenic activity | [5] |

Experimental Protocols

The following sections detail standardized protocols for key toxicological studies, based on OECD guidelines. These methodologies are fundamental for assessing the safety of chemical substances like this compound.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This method is used to assess the acute toxic effects of a substance following oral administration.

Principle: A stepwise procedure is used where the substance is administered to animals at one of the defined dose levels. The outcome of the initial animal determines the dosing of subsequent animals.

Methodology:

-

Test Animals: Healthy, young adult rats of a single sex (typically females) are used.[6]

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.[6]

-

Housing: Animals are housed individually.[7]

-

Dosing: The test substance is administered in a single dose by gavage. The volume administered is based on the animal's fasted body weight.

-

Dose Levels: The study typically starts with a dose of 200 mg/kg. Depending on the outcome, subsequent animals may be dosed at 50, 200, 1000, or 2000 mg/kg.[8]

-

Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[8][9] Observations are made frequently on the day of dosing and daily thereafter.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. ec.europa.eu [ec.europa.eu]

- 4. ec.europa.eu [ec.europa.eu]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 7. oecd.org [oecd.org]

- 8. Acute dermal toxicity. OECD 402: 2017; EPA-OPPTS 870.1200: 1998. - IVAMI [ivami.com]

- 9. scribd.com [scribd.com]

- 10. nucro-technics.com [nucro-technics.com]

Potential Biodegradation Pathways of 2-Amino-3-methylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-methylphenol, an aromatic amine, is utilized in various industrial applications, including the synthesis of dyes and pharmaceuticals. Its presence in the environment necessitates an understanding of its potential for biodegradation. This technical guide provides an in-depth overview of the plausible microbial degradation pathways of this compound, based on established metabolic routes for analogous compounds such as aminophenols and cresols. The guide details relevant enzymatic reactions, potential intermediates, and the experimental protocols required to investigate these pathways. Quantitative data from related compounds are presented to offer a comparative perspective on degradation efficiencies and enzyme kinetics.

Proposed Biodegradation Pathway of this compound

The microbial degradation of this compound is hypothesized to proceed through a series of enzymatic reactions initiated by an attack on the aromatic ring, leading to ring cleavage and eventual mineralization. The proposed pathway involves initial hydroxylation and deamination, followed by the formation of a catechol-like intermediate, which is then funneled into either an ortho- or meta-cleavage pathway.

Initial Transformation: The degradation is likely initiated by a monooxygenase or dioxygenase , enzymes that incorporate one or two atoms of oxygen into the aromatic ring, respectively. A plausible first step is the hydroxylation of the ring to form a dihydroxylated intermediate. Concurrently or subsequently, the amino group is removed through the action of a deaminase .

Formation of a Substituted Catechol: These initial steps are predicted to lead to the formation of 3-methylcatechol . This compound is a common intermediate in the degradation of cresols and other methylated aromatic compounds.

Aromatic Ring Cleavage: 3-methylcatechol can then be processed by two primary routes:

-

Meta-cleavage Pathway: A catechol 2,3-dioxygenase cleaves the aromatic ring adjacent to the hydroxyl groups, yielding a yellow-colored compound, 2-hydroxy-6-oxo-hepta-2,4-dienoate. Subsequent enzymatic reactions involving a hydrolase, a dehydrogenase, and a hydratase would further break down this intermediate into pyruvate and acetaldehyde, which can enter central metabolic pathways like the Krebs cycle.

-

Ortho-cleavage Pathway: Alternatively, a catechol 1,2-dioxygenase can cleave the bond between the two hydroxyl groups of 3-methylcatechol to form 2-methyl-cis,cis-muconate. This is followed by a series of reactions catalyzed by a cycloisomerase, a hydrolase, and a reductase, ultimately leading to intermediates of the Krebs cycle.

The prevalence of either the meta- or ortho-cleavage pathway is dependent on the specific microbial species and the regulatory mechanisms of the catabolic genes involved.

Data Presentation: Degradation of Analogous Compounds

The following tables summarize quantitative data on the biodegradation of compounds structurally related to this compound, providing a reference for expected degradation efficiencies and enzyme kinetics.

Table 1: Microbial Degradation of Aminophenols and Cresols

| Compound | Microorganism | Initial Concentration (mg/L) | Degradation Efficiency (%) | Time (hours) | Reference |

| 2-Aminophenol | Pseudomonas pseudoalcaligenes JS45 | Not Specified | Substrate for dioxygenase | Not Specified | [1][2] |

| 4-Aminophenol | Klebsiella pneumoniae, Pseudomonas aeruginosa, E. coli | 1000 | 23-78 | 24 | [3] |

| p-Cresol | Serratia marcescens ABHI001 | 85 | 85 | 18 | [4] |

| p-Cresol | Serratia marcescens ABHI001 | 500 | 30 | 18 | [4] |

| o-Cresol | Photocatalytic Degradation | ~16.2 (0.15 mM) | ~100 | 1 | [5] |

| Phenol | Alcaligenes faecalis | 400 | 79 | Not Specified | [3] |

| Phenol | Alcaligenes faecalis | 530 | 92 | Not Specified | [3] |

Table 2: Enzyme Kinetic Parameters for Catechol Dioxygenases

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg protein) | Microorganism | Reference |

| Catechol 2,3-dioxygenase | Catechol | 34.67 | 0.29 (µmol/min/mg dry cell) | Pseudomonas putida mt-2 | [6] |

| Catechol 2,3-dioxygenase | Catechol | 42.70 | 0.33 (mU) | Planococcus sp. strain S5 | [7] |

| 2-Aminophenol 1,6-dioxygenase | 2-Aminophenol | 4.2 | Not Specified | Pseudomonas pseudoalcaligenes JS45 | [1] |

| 2-Aminophenol 1,6-dioxygenase | Oxygen | 710 | Not Specified | Pseudomonas pseudoalcaligenes JS45 | [1] |

Experimental Protocols

Investigating the biodegradation pathway of this compound requires a combination of microbiological, biochemical, and analytical techniques.

Isolation and Enrichment of Degrading Microorganisms

Objective: To isolate bacteria from environmental samples capable of utilizing this compound as a sole source of carbon and energy.

Materials:

-

Environmental samples (e.g., soil, water from industrial sites)

-

Mineral Salts Medium (MSM) with the following composition (g/L): K₂HPO₄ (1.0), KH₂PO₄ (1.0), (NH₄)₂SO₄ (0.5), MgSO₄·7H₂O (0.2), CaCl₂·2H₂O (0.02), FeCl₃ (0.05).

-

This compound (as the sole carbon source)

-

Nutrient Agar (NA) plates

-

Shaker incubator

Procedure:

-

Prepare a slurry of the environmental sample in sterile MSM.

-

Inoculate 10 mL of the slurry into 90 mL of MSM containing this compound at a starting concentration of 50-100 mg/L.

-

Incubate the culture at 30°C on a rotary shaker at 150 rpm.

-

After significant growth (turbidity) is observed (typically 5-7 days), transfer an aliquot (e.g., 10% v/v) to fresh MSM with the same concentration of this compound.

-

Repeat this enrichment process 3-5 times to select for a microbial consortium adapted to the target compound.

-

To isolate pure strains, perform serial dilutions of the enriched culture and plate onto NA plates.

-

Incubate the plates at 30°C until distinct colonies appear.

-

Pick individual colonies and streak them onto fresh NA plates to ensure purity.

-

Confirm the degradative ability of the pure isolates by growing them in MSM with this compound as the sole carbon source.[3][8][9][10][11]

Identification of Biodegradation Intermediates

Objective: To identify the metabolic intermediates produced during the degradation of this compound.

a) Sample Preparation:

-

Grow the isolated degrading strain in MSM with this compound.

-

At different time intervals, withdraw aliquots of the culture.

-

Centrifuge the aliquots to remove bacterial cells.

-

Extract the supernatant with an organic solvent (e.g., ethyl acetate) after adjusting the pH to be acidic and then basic to capture a wide range of metabolites.

-

Evaporate the organic solvent to concentrate the extracted metabolites.

-

The residue can be derivatized (e.g., silylation) for GC-MS analysis if necessary.[12]

b) Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[13][14][15]

-

Mobile Phase: A gradient elution with a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is often employed to separate compounds with varying polarities.[13][16]

-

Detection: A UV-Vis or Diode Array Detector (DAD) can be used to monitor the disappearance of the parent compound and the appearance of intermediates.[14][15] A mass spectrometer (LC-MS) can provide mass information for metabolite identification.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A capillary column such as an HP-5MS (e.g., 30-60 m length, 0.25 mm internal diameter, 0.25 µm film thickness) is suitable for separating volatile and semi-volatile aromatic compounds.[17][18]

-

Carrier Gas: Helium is typically used as the carrier gas.[18]

-

Injection: Samples are injected in splitless mode to enhance sensitivity for trace metabolites.[17]

-

Temperature Program: The oven temperature is ramped to achieve good separation of the compounds.

-

Mass Spectrometry: The mass spectrometer is operated in electron impact (EI) ionization mode. The resulting mass spectra of the intermediates are compared with spectral libraries (e.g., NIST) for identification.[12][17]

-

Enzyme Assays

Objective: To detect the activity of key enzymes involved in the proposed degradation pathway, particularly ring-cleavage dioxygenases.

a) Preparation of Cell-Free Extract:

-

Grow the bacterial isolate in a medium containing this compound to induce the expression of catabolic enzymes.

-

Harvest the cells by centrifugation in the late exponential growth phase.

-

Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.5).

-

Resuspend the cells in the same buffer and disrupt them using methods like sonication or a French press.

-

Centrifuge the disrupted cell suspension at high speed to remove cell debris. The resulting supernatant is the cell-free extract containing the enzymes.[7]

b) Catechol 2,3-Dioxygenase (Meta-cleavage) Assay:

-

Principle: This assay spectrophotometrically measures the formation of the yellow-colored ring-fission product, 2-hydroxymuconic semialdehyde (for catechol as a substrate), which has a maximum absorbance at 375 nm.[6][7][19][20]

-

Reaction Mixture (1 mL total volume):

-

Phosphate buffer (50 mM, pH 7.5)

-

Cell-free extract (an appropriate volume, e.g., 20-100 µL)

-

Catechol solution (10 mM)

-

-

Procedure:

-

Add the buffer and cell-free extract to a cuvette and mix.

-

Initiate the reaction by adding the catechol substrate.

-

Immediately monitor the increase in absorbance at 375 nm over time using a spectrophotometer.

-

Enzyme activity is calculated based on the initial rate of absorbance change and the molar extinction coefficient of the product (for 2-hydroxymuconic semialdehyde, ε = 36,000 M⁻¹cm⁻¹).[7]

-

c) Catechol 1,2-Dioxygenase (Ortho-cleavage) Assay:

-

Principle: This assay measures the formation of cis,cis-muconic acid from catechol, which absorbs light at 260 nm.[7]

-

Reaction Mixture (1 mL total volume):

-

Phosphate buffer (50 mM, pH 7.5)

-

Na₂EDTA (20 mM)

-

Cell-free extract

-

Catechol solution (50 mM)

-

-

Procedure:

-

Combine the buffer, EDTA, and cell-free extract in a cuvette.

-

Start the reaction by adding catechol.

-

Monitor the increase in absorbance at 260 nm.

-

Calculate the enzyme activity using the molar extinction coefficient of cis,cis-muconic acid (ε = 16,800 M⁻¹cm⁻¹).[7]

-

Mandatory Visualizations

Caption: Proposed biodegradation pathways of this compound.

Caption: Experimental workflow for studying biodegradation.

Conclusion

The biodegradation of this compound by microorganisms is a promising avenue for the remediation of environmental contamination. Based on the metabolic pathways of structurally similar compounds, a plausible degradation route involves the formation of 3-methylcatechol, followed by either meta- or ortho-ring cleavage. The experimental protocols outlined in this guide provide a robust framework for isolating and characterizing microorganisms with the ability to degrade this compound, identifying the metabolic intermediates, and elucidating the enzymatic mechanisms involved. Further research in this area will be crucial for developing effective bioremediation strategies for this compound and other related aromatic pollutants.

References

- 1. 2-aminophenol 1,6-dioxygenase: a novel aromatic ring cleavage enzyme purified from Pseudomonas pseudoalcaligenes JS45 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Genetic and biochemical comparison of 2-aminophenol 1,6-dioxygenase of Pseudomonas pseudoalcaligenes JS45 to meta-cleavage dioxygenases: divergent evolution of 2-aminophenol meta-cleavage pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and Identification of Phenol Degrading Bacteria from Mangrove Sediments in the Persian Gulf (Asaluyeh) and their Growth Kinetics Assay – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. Analytical study of effective biodegradation of p-cresol using Serratia marcescens ABHI001: application in bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. frontierspartnerships.org [frontierspartnerships.org]

- 8. imrpress.com [imrpress.com]

- 9. Isolation and Characterization of Phenol-Degrading Denitrifying Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]

- 11. ajol.info [ajol.info]

- 12. researchgate.net [researchgate.net]

- 13. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 14. benchchem.com [benchchem.com]

- 15. thaiscience.info [thaiscience.info]

- 16. academic.oup.com [academic.oup.com]

- 17. tdi-bi.com [tdi-bi.com]

- 18. mdpi.com [mdpi.com]

- 19. Measurement of XylE (Catechol 2,3-Dioxygenase) enzyme activity by microplate reader [protocols.io]

- 20. static.igem.org [static.igem.org]

A Historical Review of 2-Amino-3-methylphenol: A Versatile Building Block in Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-methylphenol, also known as 2-amino-m-cresol, is an aromatic organic compound with the chemical formula C₇H₉NO. Historically, this bifunctional molecule, featuring both an amino and a hydroxyl group on a toluene backbone, has served as a crucial intermediate and building block in a variety of chemical industries. Its unique structural characteristics and reactivity have led to its widespread application in the synthesis of dyes and pigments, the development of pharmaceuticals, and the production of high-performance polymers. This technical guide provides a comprehensive historical review of the applications of this compound, detailing its synthesis, key reactions, and the properties of the materials derived from it.

Synthesis of this compound

The industrial synthesis of aminophenols has evolved over the years, with several routes developed to achieve high yields and purity. A common historical method for the preparation of related aminophenols involves a multi-step process starting from a readily available precursor like m-cresol.

A representative synthetic pathway involves the nitrosation of m-cresol, followed by a reduction step. This process is outlined in the workflow diagram below.

Applications in the Dye and Pigment Industry

The most prominent historical and ongoing application of this compound is in the synthesis of azo dyes.[1] The presence of the primary amino group allows for diazotization, forming a reactive diazonium salt. This salt can then be coupled with a variety of aromatic compounds, known as coupling components (e.g., phenols, naphthols, and aromatic amines), to produce a vast array of colored compounds.

The general process for the synthesis of an azo dye using this compound is depicted in the following workflow diagram.

The specific color of the resulting azo dye is determined by the chemical structure of the coupling component and any additional substituents on the aromatic rings. These dyes have found extensive use in the textile industry for dyeing fabrics, as well as in the production of pigments for paints and inks.

Quantitative Data for Representative Azo Dyes

While specific data for dyes derived directly from this compound is scarce in readily available literature, the following table presents characterization data for analogous azo dyes synthesized from similar aminophenol precursors, providing a representative overview of the expected properties.

| Azo Dye Structure (from analogous precursors) | Yield (%) | Melting Point (°C) | λmax (nm) | Key Spectroscopic Data |

| (E)-2-Hydroxy-5-((3-nitrophenyl)diazenyl)benzoic acid | 81.5 | 233.1–235.4 | 473.3 (DMSO) | ¹H NMR (DMSO): δ 8.47 (s, 1H), 8.36 (s, 2H), 8.15 (d, 1H), 7.15 (d, 1H). IR (cm⁻¹): 3265 (OH), 1673 (C=O), 1531, 1347 (NO₂), 1444 (N=N). |

| Azo dye from 2-aminophenol and 1-naphthol | 91 | - | - | IR (cm⁻¹): Aromatic C-H stretching between 3102-3382. Phenolic (-OH) group present. Azo group (-N=N-) absorption in the region of 1502-1599. |

Applications in the Pharmaceutical Industry

This compound and its derivatives have been investigated as intermediates in the synthesis of pharmaceuticals, particularly in the development of analgesic and anti-inflammatory drugs. The aminophenol scaffold is a key structural motif in a number of biologically active compounds. For example, the core structure is related to that of paracetamol (acetaminophen), a widely used analgesic and antipyretic.

While detailed synthetic routes for specific drugs starting from this compound are often proprietary, the general approach involves the acylation of the amino group to form an amide, followed by further functionalization. This is conceptually similar to the synthesis of N-acetyl-p-aminophenol.

Applications in the Polymer Industry

This compound has found utility in the polymer industry in two main areas: as a curing agent for epoxy resins and as an antioxidant and stabilizer for plastics.

Epoxy Resin Curing Agent

The amino and hydroxyl groups of this compound can both react with the epoxide rings of epoxy resins, leading to the formation of a cross-linked, thermoset polymer network. The aromatic nature of the molecule can impart improved thermal stability and mechanical properties to the cured resin. The general mechanism involves the nucleophilic attack of the amine and hydroxyl groups on the carbon atoms of the epoxide ring, leading to ring-opening and the formation of new covalent bonds.

While specific data for this compound as a curing agent is not widely published, the following table provides representative data for epoxy resins cured with other bio-based amino compounds, illustrating the range of properties that can be achieved.

| Curing Agent (for DGEBA epoxy resin) | Glass Transition Temp. (Tg, °C) | Young's Modulus (GPa) | Tensile Strength (MPa) |

| L-Arginine | 98.1 - 188.3 | 2.6 - 3.5 | 39.4 - 46.4 |

| L-Citrulline | 98.1 - 188.3 | 2.6 - 3.5 | 39.4 - 46.4 |

| γ-Aminobutyric acid | 98.1 - 188.3 | 2.6 - 3.5 | 39.4 - 46.4 |

| L-Glutamine | 98.1 - 188.3 | 2.6 - 3.5 | 39.4 - 46.4 |

| L-Tryptophan | 98.1 - 188.3 | 2.6 - 3.5 | 39.4 - 46.4 |

| L-Tyrosine | 98.1 - 188.3 | 2.6 - 3.5 | 39.4 - 46.4 |

Data represents a range of values obtained for different amino acid curing agents.[2][3][4]

Antioxidant and Stabilizer

Phenolic compounds are well-known for their antioxidant properties. The hydroxyl group on the aromatic ring of this compound can act as a radical scavenger, donating a hydrogen atom to terminate the free-radical chain reactions that lead to polymer degradation. This property makes it a useful additive to improve the thermal and oxidative stability of plastics, extending their service life.

Experimental Protocols

The following are generalized experimental protocols for key reactions involving aminophenols, which can be adapted for this compound.

General Protocol for the Synthesis of an Azo Dye

-

Diazotization of this compound:

-

Dissolve this compound (1 equivalent) in a dilute solution of hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise, maintaining the temperature below 5 °C.

-

Continue stirring for 15-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Azo Coupling with Naphthalen-2-ol:

-

In a separate beaker, dissolve naphthalen-2-ol (1 equivalent) in a dilute aqueous solution of sodium hydroxide.

-

Cool this solution to 0-5 °C in an ice bath.

-